molecular formula C12H10F2O B11894829 2-(Difluoromethyl)naphthalene-6-methanol

2-(Difluoromethyl)naphthalene-6-methanol

Cat. No.: B11894829
M. Wt: 208.20 g/mol
InChI Key: CHNZBWXQVKDRKX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene-6-methanol is an organic compound with the molecular formula C₁₂H₁₀F₂O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-6-methanol typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as FSO₂CF₂CO₂TMS or CF₂N₂ under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)naphthalene-6-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biological studies due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-6-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-6-methanol
  • 2-(Chloromethyl)naphthalene-6-methanol
  • 2-(Bromomethyl)naphthalene-6-methanol

Uniqueness

2-(Difluoromethyl)naphthalene-6-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds compared to its analogs .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[6-(difluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)11-4-3-9-5-8(7-15)1-2-10(9)6-11/h1-6,12,15H,7H2

InChI Key

CHNZBWXQVKDRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C=C1CO

Origin of Product

United States

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